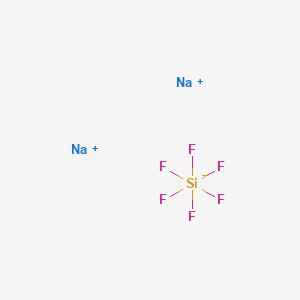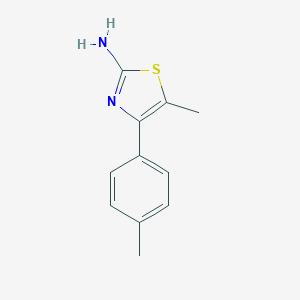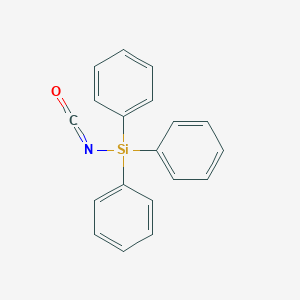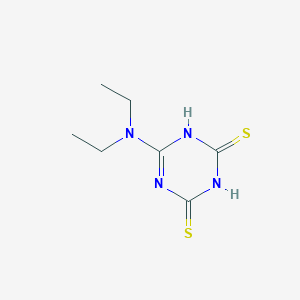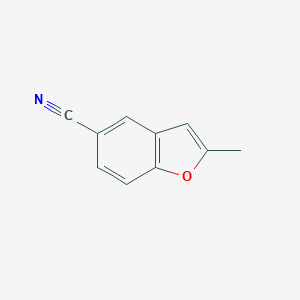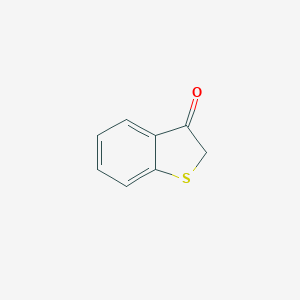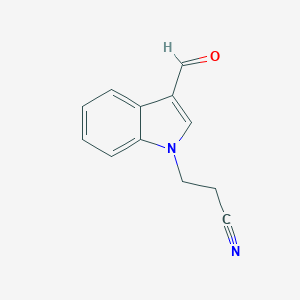
3-(3-Formyl-1H-indol-1-yl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Formyl-1H-indol-1-yl)propanenitrile is a chemical compound that serves as a precursor for the synthesis of various heterocyclic compounds. It contains an indole moiety, which is a fundamental scaffold in many natural products and pharmaceuticals, and a nitrile group, which is a versatile functional group in organic synthesis.
Synthesis Analysis
The synthesis of derivatives from 3-(3-Formyl-1H-indol-1-yl)propanenitrile has been explored in the literature. For instance, the synthesis of metal dithiocarbamate complexes using a related compound, 3-((pyridin-2-yl)methylamino)propanenitrile, has been reported . These complexes were prepared and characterized, indicating that the nitrile group can act as a precursor to more complex structures involving metal coordination.
Molecular Structure Analysis
The molecular structure of the metal dithiocarbamate derivatives of a related compound was elucidated using X-ray crystallography . The analysis revealed the presence of C-H...π contacts, which are significant in the stabilization of the crystal structure. The delocalization of π electrons over the S2CN moiety and the strong double bond character between the carbon and nitrogen atoms were also confirmed.
Chemical Reactions Analysis
The reactivity of 3-(3-Formyl-1H-indol-1-yl)propanenitrile in forming heterocyclic compounds has been investigated . This compound is used as a precursor in various synthetic pathways to produce heterocyclic structures, which are important in the development of pharmaceuticals and other biologically active molecules.
Physical and Chemical Properties Analysis
While specific physical and chemical properties of 3-(3-Formyl-1H-indol-1-yl)propanenitrile are not detailed in the provided papers, the properties of its derivatives and related compounds have been characterized. For example, the metal dithiocarbamate complexes derived from a related nitrile compound were analyzed using elemental analysis, spectroscopic data (IR, 1H, and 13C NMR), and TGA analysis . These methods provide insights into the bonding modes, electronic structure, and thermal stability of the compounds.
Aplicaciones Científicas De Investigación
Hepatic Protection and Disease Management
Indole derivatives, including those structurally related to "3-(3-Formyl-1H-indol-1-yl)propanenitrile," have been extensively studied for their protective effects against chronic liver diseases. These compounds, through their pleiotropic mechanisms, exhibit anti-fibrosis, anti-tumor, antioxidant, immunomodulatory, detoxification, and anti-inflammatory effects, contributing significantly to hepatic protection. This has opened avenues in research focused on viral hepatitis, hepatic steatosis, cirrhosis, hepatocellular carcinoma, and non-alcoholic steatohepatitis management (Si-Qi Wang et al., 2016).
Chemical Synthesis and Catalysis
In chemical synthesis, the structural complexity and reactivity of indole derivatives have been leveraged to develop novel synthetic methodologies and catalysts. For instance, advances in the synthesis of indoles, including compounds similar to "3-(3-Formyl-1H-indol-1-yl)propanenitrile," have been facilitated by understanding their reaction mechanisms, active phases, and sites. This knowledge has led to the development of efficient catalysts for the hydrogenolysis of glycerol to 1,3-propanediol, showcasing the potential of indole derivatives in catalyzing reactions crucial for sustainable chemical production (Alisson Dias da Silva Ruy et al., 2020).
Biological Research and Chemoprevention
Research has also highlighted the chemoprotective properties of indole derivatives against various cancers. These compounds, through their modulation of cellular signaling pathways, cell cycle regulation, and metastasis inhibition, offer promising avenues for cancer prevention and treatment. The role of indoles in activating detoxifying enzymes and scavenging radicals has been particularly noted in breast and prostate cancer research, indicating their potential as chemopreventive agents (H. Bradlow, 2008).
Nanotechnology and Material Science
In the realm of material science and nanotechnology, indole derivatives have been explored for their utility in modifying the properties of composite materials, including solid propellants. The unique chemical structure of these compounds allows for the development of novel materials with enhanced performance, highlighting the diverse applications of "3-(3-Formyl-1H-indol-1-yl)propanenitrile" and related molecules in advanced material design (J. Vara et al., 2019).
Propiedades
IUPAC Name |
3-(3-formylindol-1-yl)propanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c13-6-3-7-14-8-10(9-15)11-4-1-2-5-12(11)14/h1-2,4-5,8-9H,3,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWRGCLFZOWWSI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCC#N)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20366271 |
Source


|
| Record name | 3-(3-Formyl-1H-indol-1-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20366271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Formyl-1H-indol-1-yl)propanenitrile | |
CAS RN |
18109-11-0 |
Source


|
| Record name | 3-(3-Formyl-1H-indol-1-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20366271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3-formyl-1H-indol-1-yl)propanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

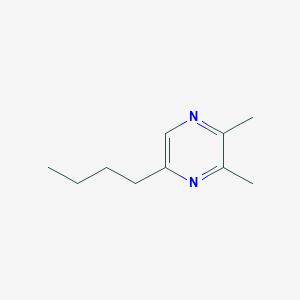
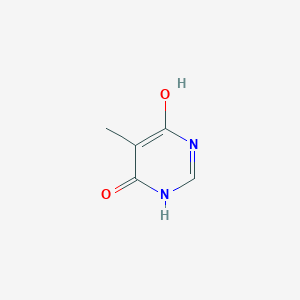
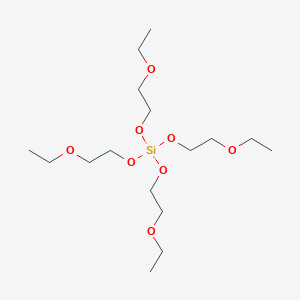
![2-[6-(2,2-Dicyanovinyl)-1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinolin-1-yl]ethyl carbanilate](/img/structure/B91936.png)
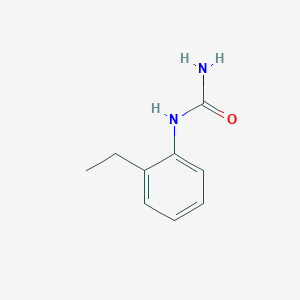

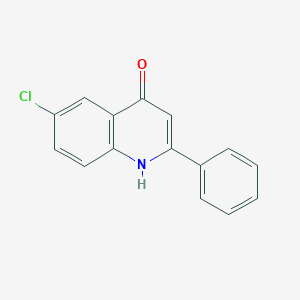
![1-[3,5-Bis(trifluoromethyl)phenyl]piperazine](/img/structure/B91941.png)
